1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)-
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Overview
Description
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- typically involves multi-step organic reactions. The process may start with the formation of the benzimidazole core, followed by the introduction of the carboxylic acid, aminosulfonyl, and 3,4-dimethoxyphenyl groups. Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-5-carboxylic acid: A simpler analog with fewer functional groups.
7-(Aminosulfonyl)-1H-benzimidazole: Lacks the 3,4-dimethoxyphenyl group.
1-(2-(3,4-Dimethoxyphenyl)ethyl)-1H-benzimidazole: Lacks the carboxylic acid and aminosulfonyl groups.
Uniqueness
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
72020-20-3 |
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Molecular Formula |
C18H19N3O6S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-7-sulfamoylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C18H19N3O6S/c1-26-14-4-3-11(7-15(14)27-2)5-6-21-10-20-13-8-12(18(22)23)9-16(17(13)21)28(19,24)25/h3-4,7-10H,5-6H2,1-2H3,(H,22,23)(H2,19,24,25) |
InChI Key |
LEWCMZUUNABDKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C2C(=CC(=C3)C(=O)O)S(=O)(=O)N)OC |
Origin of Product |
United States |
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